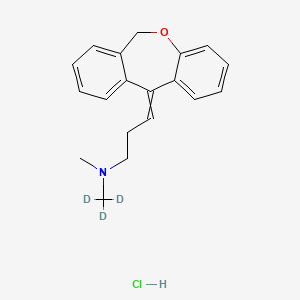

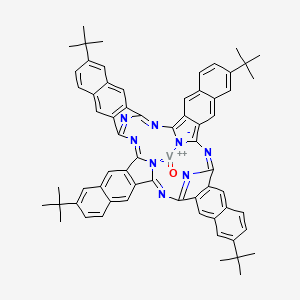

![molecular formula C41H64O14 B1140535 3,3,4-trideutéro-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-12,14-dihydroxy-10,13-diméthyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tétradécahydrocyclopenta[a]phénanthrène-17-yl]furan-2-one CAS No. 127299-95-0](/img/structure/B1140535.png)

3,3,4-trideutéro-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-4-hydroxy-6-méthyloxan-2-yl]oxy-12,14-dihydroxy-10,13-diméthyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tétradécahydrocyclopenta[a]phénanthrène-17-yl]furan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one” is a highly complex organic molecule. This compound features multiple hydroxyl groups, deuterium atoms, and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a model to study complex reaction mechanisms, stereochemistry, and the effects of deuterium substitution on chemical reactivity.

Biology

In biology, the compound may be used to study the interactions between complex organic molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.

Industry

In industry, the compound may find applications in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.

Mécanisme D'action

Target of Action

Digoxin-d3, also known as 3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one, primarily targets the Na+/K±ATPase enzyme in cardiac tissues . This enzyme plays a crucial role in maintaining the intracellular environment by regulating the entry and exit of sodium and potassium .

Mode of Action

Digoxin-d3 binds to and inhibits the Na+/K±ATPase enzyme in an ATP- and Mg2±dependent manner . This inhibition results in the loss of the transmembrane Na+ gradient, which decreases the activity of the Na+/Ca2+ exchanger . Consequently, this leads to an increase in intracellular Ca2+ levels, enhancing myocardial contractility, and cardiac force . It also reduces the heart rate, making it particularly useful in cases of atrial fibrillation .

Biochemical Pathways

The inhibition of the Na+/K±ATPase enzyme by Digoxin-d3 affects several biochemical pathways. It increases the activity of mitochondrial ATPase and actomyosin ATPase in the heart, which is directly correlated with increased myofibrillar contractile strength . The biosynthesis of Digoxin-d3 starts from both cholesterol and phytosterols, unlike previously thought . The identification of the gatekeeping enzyme, cytochrome P450 sterol side chain cleaving enzyme (P450scc), is a key step towards complete elucidation of digoxin biosynthesis .

Pharmacokinetics

Digoxin-d3 has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and thus its disposition is best described by a two-compartment pharmacokinetic model . Digoxin-d3 has a half-life of approximately 36 hours given at average doses in patients with normal renal function . It is excreted mostly unchanged in the urine .

Action Environment

The action, efficacy, and stability of Digoxin-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. For example, the use of amiodarone was found to contribute to the clearance of digoxin . Additionally, renal function significantly impacts the pharmacokinetics of Digoxin-d3, with a need for dose reduction in patients with impaired renal function .

Analyse Biochimique

Biochemical Properties

Digoxin-d3, like digoxin, binds to and inhibits the sodium-potassium ATPase (Na+/K±ATPase) in cardiac tissues in an ATP- and magnesium-dependent manner . This inhibition results in an increase in intracellular sodium and calcium levels, enhancing myocardial contractility .

Cellular Effects

In the context of cancer cells, digoxin-d3 has been observed to lead to cell cycle arrest in the G0/G1 phase . It also increases cytotoxicity, reducing cell proliferation . These effects are likely due to the disruption of ion homeostasis within the cell caused by the inhibition of Na+/K±ATPase .

Molecular Mechanism

The molecular mechanism of digoxin-d3 involves its binding to the Na+/K±ATPase, inhibiting the enzyme’s function . This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, leading to increased intracellular calcium levels . The increase in calcium enhances the contractility of the cardiac muscle .

Temporal Effects in Laboratory Settings

Over time, digoxin-d3, like digoxin, can lead to changes in cellular function. For instance, it has been observed to cause a reduction in heart rate over time due to its influence on the cardiac electrical conduction pathway

Dosage Effects in Animal Models

While specific studies on the dosage effects of digoxin-d3 in animal models are limited, it is known that digoxin, the non-deuterated form, has a narrow therapeutic index, with severe toxic effects such as cardiac arrhythmias occurring at plasma concentrations only twice the therapeutic range . Therefore, careful dosage adjustment is crucial when using digoxin or its derivatives.

Metabolic Pathways

Digoxin-d3 is likely to be involved in similar metabolic pathways as digoxin. About 13% of a digoxin dose is metabolized, with several urinary metabolites existing, including dihydrodigoxin and digoxigenin bisdigitoxoside . These metabolites are thought to be produced through hydrolysis, oxidation, and conjugation .

Transport and Distribution

Digoxin-d3, like digoxin, is widely distributed in the body due to its high affinity for skeletal and cardiac muscles, intestines, and kidneys . It has a distinct distribution phase, which lasts 6-8 hours, and its disposition is best described by a two-compartment pharmacokinetic model .

Subcellular Localization

The subcellular localization of digoxin-d3 is not well-documented. Given its similarity to digoxin, it is likely to be found in similar locations within the cell. For instance, digoxin is known to bind to the Na+/K±ATPase, which is located in the plasma membrane of cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms, the formation of the cyclopenta[a]phenanthrene core, and the attachment of various hydroxyl and methyloxan groups. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve advanced techniques such as automated synthesis, high-throughput screening, and the use of specialized reactors to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesterol: Similar cyclopenta[a]phenanthrene core but lacks the extensive hydroxylation and deuterium substitution.

Steroids: Share the cyclopenta[a]phenanthrene core and some functional groups but differ in the specific arrangement and types of substituents.

Uniqueness

The uniqueness of this compound lies in its combination of deuterium atoms, multiple hydroxyl groups, and the complex cyclopenta[a]phenanthrene core. This makes it a valuable compound for studying the effects of these features on chemical reactivity and biological activity.

Propriétés

Numéro CAS |

127299-95-0 |

|---|---|

Formule moléculaire |

C41H64O14 |

Poids moléculaire |

784.0 g/mol |

Nom IUPAC |

3,5,5-trideuterio-4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one |

InChI |

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/i12D,18D2 |

Clé InChI |

LTMHDMANZUZIPE-YTQDZEBXSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CCC(=O)O8)O)C)O)C)C)C)O)O |

SMILES isomérique |

[2H]C1=C(C(OC1=O)([2H])[2H])C2CCC3(C2(C(CC4C3CCC5C4(CCC(C5)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)C)O)C)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |

Synonymes |

(3β,5β,12β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1-4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxyl]-12,14-dihydroxycard-20(22)-enolide-d3; Digacin-d3; Dilanacin-d3; Lanicor-d3; |

Origine du produit |

United States |

Q1: What is Digoxin-d3 primarily used for in a research setting?

A1: Digoxin-d3 is a deuterated form of digoxin, a cardiac glycoside drug, primarily employed as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. Its use allows for accurate quantification of digoxin in biological samples by mitigating variability during sample preparation and analysis.

Q2: Can you elaborate on how Digoxin-d3 aids in the quantification of Digoxin in biological samples?

A2: Digoxin-d3 possesses similar chemical properties to digoxin but differs in mass due to the presence of deuterium atoms. This allows researchers to differentiate the two compounds in a mass spectrometer. By adding a known amount of Digoxin-d3 to a biological sample, such as plasma or urine, researchers can compare the signal intensities of Digoxin and Digoxin-d3 to accurately determine the concentration of Digoxin in the sample. [, ].

Q3: Have there been any studies looking at Digoxin levels in patients with specific conditions?

A3: Yes, a study investigated therapeutic drug monitoring (TDM) of plasma digoxin levels in patients with COVID-19 using UPLC-MS/MS, with Digoxin-d3 as an internal standard []. The study aimed to ensure appropriate digoxin concentrations and minimize toxicity risks in these patients.

Q4: Are there established analytical methods for quantifying Digoxin in biological samples?

A4: Several research papers detail validated LC-MS/MS methods for quantifying digoxin in human plasma and urine using Digoxin-d3 as an internal standard [, ]. These methods emphasize achieving high sensitivity and accuracy for therapeutic drug monitoring and forensic toxicological analyses.

Q5: Has the use of Digoxin-d3 enabled researchers to overcome any specific analytical challenges in Digoxin research?

A5: The use of Digoxin-d3 in LC-MS/MS assays has addressed challenges related to matrix effects and variations during sample preparation [, ]. This has significantly improved the accuracy and reliability of Digoxin quantification in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

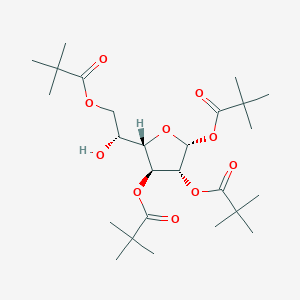

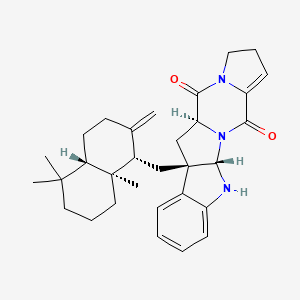

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)